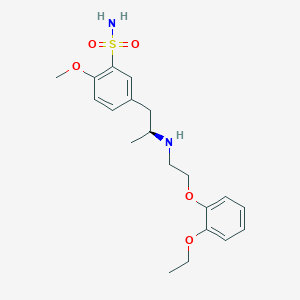

(+)-Tamsulosin

Vue d'ensemble

Description

(+)-Tamsulosin is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high selectivity towards alpha-1A adrenergic receptors, which are predominantly found in the prostate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tamsulosin involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine.

Cyclization: The intermediate undergoes cyclization with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide to form the core structure of this compound.

Resolution: The racemic mixture is resolved using chiral chromatography to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:

Large-scale sulfonamide formation: Using industrial reactors to handle larger volumes of reactants.

Efficient cyclization: Ensuring complete conversion of intermediates to the desired product.

High-throughput chiral resolution: Utilizing advanced chromatographic techniques to separate the enantiomers efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Tamsulosin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products

Oxidation products: Sulfoxides and sulfones.

Reduction products: Amines.

Substitution products: Various aromatic derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

(+)-Tamsulosin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying alpha-1 adrenergic receptor interactions.

Biology: Investigated for its effects on cellular signaling pathways and muscle relaxation.

Industry: Utilized in the development of new pharmaceuticals targeting alpha-1 adrenergic receptors.

Mécanisme D'action

(+)-Tamsulosin exerts its effects by selectively binding to alpha-1A adrenergic receptors in the prostate and bladder neck. This binding inhibits the action of norepinephrine, leading to relaxation of smooth muscles in these areas. The relaxation improves urine flow and reduces the symptoms of BPH. The molecular pathway involves the inhibition of calcium influx into the smooth muscle cells, preventing contraction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.

Doxazosin: A non-selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.

Terazosin: Similar to doxazosin, used for treating BPH and hypertension.

Uniqueness of (+)-Tamsulosin

This compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects related to blood pressure regulation. This selectivity makes it more effective in targeting the prostate without significantly affecting other tissues.

Propriétés

IUPAC Name |

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKJLXJIQTDTD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106463-17-6 (hydrochloride) | |

| Record name | (+)-Tamsulosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401317377 | |

| Record name | (+)-Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106138-88-9 | |

| Record name | (+)-Tamsulosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106138-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tamsulosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMSULOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (+)-tamsulosin?

A1: this compound acts as a competitive antagonist at alpha-1 adrenergic receptors. [, ] It exhibits a higher affinity for the alpha-1A and alpha-1D subtypes relative to the alpha-1B subtype. [] This selectivity profile contributes to its therapeutic effects in conditions like benign prostatic hyperplasia (BPH).

Q2: How does the antagonistic activity of this compound at alpha-1 adrenergic receptors translate to its therapeutic effects in BPH?

A2: By blocking alpha-1 adrenergic receptors in the prostate and bladder neck, this compound induces smooth muscle relaxation in these tissues. [, , ] This relaxation reduces bladder outlet obstruction, improving urine flow and alleviating lower urinary tract symptoms associated with BPH.

Q3: Is this compound a racemic mixture or a single enantiomer? Does this impact its activity?

A3: Pharmaceutical preparations of tamsulosin typically utilize the (+)-enantiomer, which exhibits significantly higher potency than the (-)-enantiomer. [, , ] Studies comparing the two enantiomers directly demonstrate this difference, with (-)-tamsulosin being up to 30-fold less potent in some assays. []

Q4: Are there structural modifications to this compound that can alter its selectivity profile for different alpha-1 adrenergic receptor subtypes?

A4: While the provided research focuses primarily on this compound, broader research on alpha-1 adrenergic receptor antagonists suggests that even subtle structural modifications can influence subtype selectivity. [, , ] Researchers continue to investigate structure-activity relationships to develop compounds with enhanced selectivity profiles.

Q5: What is known about the pharmacokinetics of this compound?

A5: While detailed pharmacokinetic data is not extensively discussed in the provided papers, they indicate that this compound is typically administered orally. [, , ] Research suggests that its absorption can be affected by food intake and that it undergoes metabolism in the liver. []

Q6: Beyond BPH, are there other potential clinical applications of this compound being investigated?

A6: Research suggests potential benefits of this compound in managing ureteral calculi. [, , ] Its smooth muscle relaxant properties may facilitate stone passage by reducing ureteral spasms.

Q7: Have there been any studies investigating the long-term effects of this compound treatment?

A7: The provided research primarily focuses on short-term effects. Some studies, like the retrospective analysis mentioned, assess the long-term use of this compound for BPH management, but further investigation is needed to fully elucidate its long-term impact. []

Q8: How does the efficacy of this compound compare to other alpha-1 adrenergic receptor antagonists used in BPH treatment?

A8: Several studies, including comparative trials, explore the efficacy and safety of this compound in relation to other alpha-blockers like doxazosin, terazosin, and alfuzosin. [, , ] These studies often assess parameters like improvement in IPSS (International Prostate Symptom Score), Qmax (maximum urinary flow rate), and quality of life.

Q9: What analytical methods are commonly employed for the characterization and quantification of this compound?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used to analyze this compound in pharmaceutical formulations and biological samples. [, , ]

Q10: Are there any ongoing efforts to develop more sensitive and specific analytical techniques for this compound?

A10: The development of ultra-sensitive methods, such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), demonstrates the continuous refinement of analytical techniques for enhanced sensitivity and selectivity in this compound analysis. [, ]

Q11: What are some of the challenges and limitations encountered in the research and development of this compound and related compounds?

A11: Challenges include understanding the complex interplay between different alpha-1 adrenergic receptor subtypes in various tissues and developing compounds with greater selectivity to minimize potential side effects. [, , ]

Q12: What are some potential future directions for research on this compound?

A12: Further investigation into its long-term effects, potential applications beyond BPH and ureteral calculi, and the development of more targeted drug delivery systems represent promising areas for future research. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Nitrophenyl)methylideneamino]guanidine](/img/structure/B217612.png)

![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)